molecular formula C16H13NO5 B2585810 2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid CAS No. 860787-21-9

2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid

Cat. No.: B2585810
CAS No.: 860787-21-9
M. Wt: 299.282
InChI Key: FJGUUPQXRZGZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid is an organic compound with the molecular formula C16H13NO5 It features a benzodioxole moiety linked to a phenylacetic acid structure through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Amide Bond Formation: The benzodioxole derivative is then reacted with 3-aminobenzoic acid to form the amide bond. This step usually requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Acetic Acid Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the amide bond can yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and carboxylic acid.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes. The benzodioxole moiety interacts with the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX enzymes with high selectivity makes it a valuable compound for medicinal research .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylcarbamoyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-15(19)7-10-2-1-3-11(6-10)16(20)17-12-4-5-13-14(8-12)22-9-21-13/h1-6,8H,7,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGUUPQXRZGZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC(=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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